3-(azepan-1-ylmethyl)-6-chlorochromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylmethyl)-6-chlorochromen-4-one typically involves the reaction of 6-chlorochromen-4-one with azepane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 6-chlorochromen-4-one and azepane.
Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride) or a transition metal catalyst (e.g., palladium).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 50-100°C.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylmethyl)-6-chlorochromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom in the structure can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Addition: Reagents such as hydrogen halides (HX) or organometallic compounds can be used for addition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound can be investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylmethyl)-6-chlorochromen-4-one depends on its specific interactions with molecular targets. The compound may exert its effects through various pathways, including:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interaction with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
3-(azepan-1-ylmethyl)-6-chlorochromen-4-one can be compared with other similar compounds to highlight its uniqueness:
3-(azepan-1-ylmethyl)-1H-indole: This compound has a similar azepane ring but differs in the core structure, which is an indole instead of a chromenone.
3-(azepan-1-ylmethyl)-5-nitro-1H-indole: This compound also contains an azepane ring but has a nitro group and an indole core.
3-(azepan-1-ylmethyl)-1H-indole-6-carbonitrile: Similar to the previous compounds, it has an azepane ring and an indole core, with a carbonitrile group.
The presence of the chromenone core and the chlorine atom in this compound distinguishes it from these similar compounds, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
3-(azepan-1-ylmethyl)-6-chlorochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c17-13-5-6-15-14(9-13)16(19)12(11-20-15)10-18-7-3-1-2-4-8-18/h5-6,9,11H,1-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWCQUZVQHKTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=COC3=C(C2=O)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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